molecular formula C15H14ClN B11870656 1-Benzyl-2-(4-chlorophenyl)aziridine CAS No. 575464-16-3

1-Benzyl-2-(4-chlorophenyl)aziridine

Cat. No.: B11870656
CAS No.: 575464-16-3
M. Wt: 243.73 g/mol
InChI Key: BWOWTHDYZLKGDX-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(4-chlorophenyl)aziridine can be synthesized through various methods. One common method involves the cyclization of haloamines or amino alcohols. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the efficient synthesis of aziridines . Another method involves the ring closure of amino alcohols using a base-induced sulfate elimination .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(4-chlorophenyl)aziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-chlorophenyl)aziridine involves its highly strained ring structure, which makes it reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is due to the angle strain in the three-membered ring, which makes the nitrogen atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2-(4-chlorophenyl)aziridine is unique due to the presence of both benzyl and 4-chlorophenyl groups, which impart specific chemical properties and reactivity.

Biological Activity

1-Benzyl-2-(4-chlorophenyl)aziridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound this compound features an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The synthesis of this compound typically involves the reaction of benzylamine with 4-chlorobenzyl halides under specific conditions to yield the aziridine structure. The synthesis methods can vary, but recent studies have highlighted efficient approaches using various amines and halides to enhance yields and purity.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, revealing promising results in various domains:

Antimicrobial Activity

Research has demonstrated that aziridine derivatives exhibit significant antimicrobial properties. For instance, a study indicated that compounds similar to this compound showed considerable antibacterial and antifungal activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 16 μg/mL, indicating effective antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties of aziridines have also been documented. Compounds with structural similarities to this compound were tested for their ability to inhibit Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Certain derivatives exhibited significant inhibition rates, correlating with reduced inflammation in animal models .

Anticancer Potential

The anticancer activity of aziridine derivatives has been a focal point of research. Specifically, studies have shown that modifications in the aziridine structure can lead to enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Molecular docking studies suggested that these compounds bind effectively to the active sites of target proteins involved in cancer progression .

Case Studies and Research Findings

StudyBiological ActivityFindings
Shankar et al. (2023)AntimicrobialSignificant antibacterial activity against MRSA with MIC values as low as 0.25 μg/mL .
Yeriger et al. (2023)Anti-inflammatoryDemonstrated PLA2 inhibition, correlating with reduced inflammation in vivo .
Rajulu et al. (2023)AnticancerShowed promising cytotoxicity against MCF-7 cells with IC50 values indicating strong activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : Aziridines may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism : Inhibition of PLA2 leads to decreased production of pro-inflammatory mediators, thereby mitigating inflammation.
  • Anticancer Mechanism : The ability to bind to specific proteins involved in cell proliferation and apoptosis is crucial for its anticancer effects.

Properties

CAS No.

575464-16-3

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-benzyl-2-(4-chlorophenyl)aziridine

InChI

InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

BWOWTHDYZLKGDX-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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